molecular formula C22H30ClNO B14681650 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride CAS No. 35706-56-0

1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride

Cat. No.: B14681650
CAS No.: 35706-56-0
M. Wt: 359.9 g/mol
InChI Key: DCDNSQCILNQELM-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and a pyrrolidine ring, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting with the formation of the core structure followed by functional group modifications. One common method involves the reaction of diphenylmethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: A structurally similar compound with a morpholine ring instead of a pyrrolidine ring.

    1,1-Diphenyl-2-methyl-3-(4,4-dimethylpiperidinyl)propanol: Another analog with a piperidine ring.

Uniqueness

1,1-Diphenyl-2-methyl-3-(5,5-dimethylpyrrolidinyl)propanol hydrochloride is unique due to its specific combination of aromatic and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

35706-56-0

Molecular Formula

C22H30ClNO

Molecular Weight

359.9 g/mol

IUPAC Name

3-(2,2-dimethylpyrrolidin-1-yl)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO.ClH/c1-18(17-23-16-10-15-21(23,2)3)22(24,19-11-6-4-7-12-19)20-13-8-5-9-14-20;/h4-9,11-14,18,24H,10,15-17H2,1-3H3;1H

InChI Key

DCDNSQCILNQELM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1(C)C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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